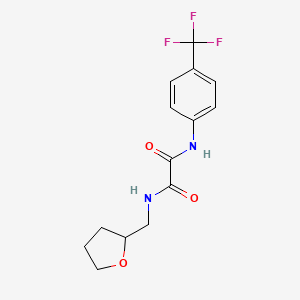

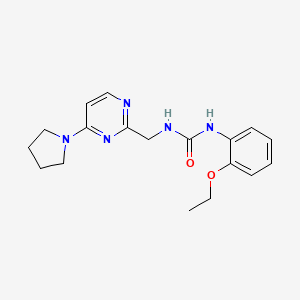

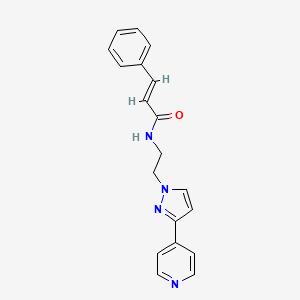

6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzoyl group, a fluorophenoxy group, and a naphthyridine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenoxy group would likely introduce some degree of polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The presence of the naphthyridine group suggests potential reactivity at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. The presence of the fluorophenoxy group could potentially increase its stability and solubility .Scientific Research Applications

Synthesis and Chemical Reactions

The base-mediated synthesis of α-aminated aroyl/acetylnaphthalenes through [4+2] annulations presents an efficient approach for creating complex naphthalene derivatives, which could potentially involve compounds similar to the one . This method enables the synthesis of various aroyl and acetylnaphthalene compounds, potentially opening new pathways for chemical synthesis and drug development (Singh et al., 2014).

Anticancer Properties

Research on benzochromene derivatives, which share structural similarities with the compound , has shown that specific derivatives can exhibit potent anti-proliferative properties against cancer cell lines. Such studies highlight the potential of complex naphthyridine derivatives in cancer treatment, suggesting that similar compounds could be explored for their therapeutic benefits (Hanifeh Ahagh et al., 2019).

Molecular Interaction Studies

The study of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives provides insights into the molecular interactions and structural confirmations of such compounds. These findings can be instrumental in understanding how complex naphthyridine derivatives interact at the molecular level, which is crucial for drug design and development (Elkholy, 2007).

Novel Synthesis Methods

The development of new synthesis methods for 1,6-naphthyridin-2(1H)-ones demonstrates the ongoing exploration of efficient and novel routes to synthesize complex naphthyridine derivatives. Such research underlines the importance of finding new synthetic pathways to enhance the accessibility of these compounds for further scientific study (Singh & Lesher, 1990).

Exploring Chemical Reactions

The cascade oxidative annulation reactions leading to substituted naphtho[1,8-bc]pyrans, which involve sequential cleavage of multiple bonds, provide a valuable framework for understanding the complex chemical reactions that compounds like 6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile might undergo. This research can inform the development of new chemical reactions and synthesis techniques (Tan et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[3-(4-fluorophenoxy)benzoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O3/c23-17-4-6-18(7-5-17)29-19-3-1-2-14(11-19)22(28)26-9-8-20-16(13-26)10-15(12-24)21(27)25-20/h1-7,10-11H,8-9,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMUMUIBUISJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)

![N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2876065.png)